3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile
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Overview
Description
3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile is an organic compound with a complex structure that includes a chlorinated propynyl group, a fluorinated benzene ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 5-fluorobenzonitrile with 3-chloroprop-1-yne under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The triple bond in the propynyl group can participate in addition reactions with various electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Addition: Electrophiles such as bromine or hydrogen halides in the presence of catalysts.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while addition of bromine would result in a dibromo compound.
Scientific Research Applications
3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloroprop-1-yn-1-yl)benzene
- 3-(3-Chloroprop-1-yn-1-yl)-5-(heptyloxy)pyridine
- 1-(3-Chloroprop-1-yn-1-yl)-4-(2-phenylethoxy)benzene
Uniqueness
Compared to similar compounds, 3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(3-chloroprop-1-ynyl)-5-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFN/c11-3-1-2-8-4-9(7-13)6-10(12)5-8/h4-6H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGECMHUOPNYHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)F)C#CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1507756-33-3 |
Source
|
Record name | 3-(3-chloroprop-1-yn-1-yl)-5-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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